3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Ligand efficiency Fragment-based drug discovery Rule-of-three compliance

This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidine class, a fused heterocyclic scaffold employed in kinase inhibition, adenosine receptor antagonism, and NADPH oxidase modulation research. It features a 3-methyl substitution on the triazole ring and a 7-((4-(trifluoromethyl)benzyl)thio) moiety, giving a molecular formula of C₁₃H₁₀F₃N₅S and a molecular weight of 325.31 g/mol.

Molecular Formula C13H10F3N5S
Molecular Weight 325.31
CAS No. 1058231-80-3
Cat. No. B2830894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS1058231-80-3
Molecular FormulaC13H10F3N5S
Molecular Weight325.31
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1
InChIInChI=1S/C13H10F3N5S/c1-21-11-10(19-20-21)12(18-7-17-11)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5,7H,6H2,1H3
InChIKeyNFMSSZRGJIBBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-80-3): Structural Profile and Core Physicochemical Identity for Procurement Specification


This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidine class, a fused heterocyclic scaffold employed in kinase inhibition, adenosine receptor antagonism, and NADPH oxidase modulation research [1]. It features a 3-methyl substitution on the triazole ring and a 7-((4-(trifluoromethyl)benzyl)thio) moiety, giving a molecular formula of C₁₃H₁₀F₃N₅S and a molecular weight of 325.31 g/mol. The trifluoromethylbenzylthio group imparts enhanced lipophilicity (computed XLogP ~2.8) relative to non-fluorinated analogs, while the 3-methyl group provides the smallest possible N3-alkyl footprint, minimizing steric interference with target binding pockets compared to bulkier N3-substituted congeners [2].

Why N3 and C7 Substituent Variations in Triazolo[4,5-d]pyrimidines Are Non-Interchangeable for Target Engagement and Selectivity


The triazolo[4,5-d]pyrimidine scaffold exhibits steep structure–activity relationships (SAR) where even single-atom modifications at the N3 and C7 positions produce large shifts in target potency and selectivity profiles. Published QSAR studies on this class demonstrate that IC₅₀ values against cancer cell lines can span over two orders of magnitude depending solely on N3-substituent identity, with calculated molecular descriptors such as log P, HOMO-LUMO gap, and dipole moment directly correlating with inhibitory activity [1]. The 7-benzylthio moiety is a recognized pharmacophore for NADPH oxidase (Nox) inhibition, but the identity of the para-substituent on the benzyl ring critically modulates both on-target potency and off-target thiol alkylation liability, as documented for VAS2870 and its analogs [2]. Consequently, substituting the 4-trifluoromethylbenzylthio group with a non-fluorinated or differently substituted benzylthio analog, or replacing the 3-methyl with a larger alkyl or aryl group, cannot be assumed to preserve biological activity without empirical verification.

Quantitative Differentiation Evidence for 3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-80-3) Versus Closest Structural Analogs


Molecular Weight Reduction vs. N3-Substituted Analogs: Improved Ligand Efficiency Index for Fragment-Based Screening Libraries

The target compound (MW = 325.31 g/mol) is 4.1% lighter than the 3-ethyl analog (CAS 1058238-95-1; MW = 339.34 g/mol) and 22.1% lighter than the 3-(4-chlorobenzyl) analog (CAS 896678-43-6; MW = 435.85 g/mol). In fragment-based screening contexts where compounds exceeding 300 Da are penalized for lower ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count), this 14-Da difference versus the 3-ethyl congener translates to a measurable advantage in LE scoring, assuming equipotent binding [1]. For procurement decisions targeting fragment libraries or lead-like compound collections, the lower MW directly improves compliance with the 'Rule of Three' (MW ≤ 300 preferred; ≤ 350 acceptable) and reduces the risk of downstream developability attrition [2].

Ligand efficiency Fragment-based drug discovery Rule-of-three compliance

Lipophilicity Modulation by 4-CF₃-Benzylthio Substituent: Computed XLogP Comparison with Non-Fluorinated and 3-Chloro Analogs

The 4-trifluoromethyl group on the benzylthio substituent elevates lipophilicity relative to non-fluorinated analogs. The target compound has a computed XLogP of approximately 2.8, compared to 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058232-07-7, lacking the CF₃ group) with an estimated XLogP of ~2.0 [1]. This ΔlogP of +0.8 units reflects the known Hansch π constant of ~0.88 for the CF₃ substituent. In the QSAR model developed by Kolawole et al. for triazolo[4,5-d]pyrimidine derivatives, log P was identified as a statistically significant descriptor positively correlated with anti-breast cancer IC₅₀ potency (MLR coefficient positive; p < 0.05) [2]. However, lipophilicity above XLogP 3.0 is associated with increased risk of poor aqueous solubility and off-target promiscuity; the target compound's XLogP of 2.8 positions it near the optimal range (2.0–3.0) for balancing permeability and solubility [3].

Lipophilicity ADME prediction Structure-property relationship

N3-Methyl vs. N3-Benzyl Impact on Kinase Selectivity: Class-Level SAR Evidence from Triazolo[4,5-d]pyrimidine Kinase Inhibitor Programs

In the GCN2 kinase inhibitor series based on the triazolo[4,5-d]pyrimidine scaffold, N3-substituent identity is a critical determinant of selectivity over the homologous kinases PERK, PKR, HRI, and IRE1. Published data demonstrate that N3-aryl and N3-benzyl substituted compounds exhibit variable selectivity windows, with some N3-benzyl derivatives showing >100-fold selectivity for GCN2 over PERK while N3-methyl derivatives in the same series show distinct selectivity fingerprints [1]. The smaller N3-methyl group reduces steric bulk at the hinge-binding region, which may permit alternative binding modes not accessible to N3-benzyl or N3-(4-chlorobenzyl) analogs. This differential is orthogonal to C7 modifications; thus the target compound's N3-methyl/C7-CF₃-benzylthio combination represents a unique substitution pattern not present in the extensively characterized VAS2870 (N3-benzyl/C7-benzoxazolylthio) or JAK3-selective (N3-benzyl/C7-(3-chlorobenzylthio)) series [2].

Kinase selectivity GCN2 inhibition Structure-activity relationship

Trifluoromethyl Group Contribution to Metabolic Stability: Hansch Analysis and Literature Precedent for Benzylthio CF₃ Analogs

The 4-trifluoromethyl substituent on the benzyl ring confers metabolic stability advantages over non-fluorinated, chloro, and methyl analogs through two mechanisms: (1) electron withdrawal reduces the electron density of the benzyl C-H bonds, raising the activation energy for CYP450-mediated benzylic oxidation [1]; (2) the CF₃ group's Hansch π value of 0.88 provides greater lipophilicity than Cl (π = 0.71) or CH₃ (π = 0.56) with a smaller increase in molecular refractivity per unit of lipophilicity, resulting in more favorable ligand efficiency-adjusted lipophilicity (LLE = pIC₅₀ − logP) [2]. Late-stage benzylic C–H trifluoromethylthiolation methodologies explicitly demonstrate that CF₃S incorporation at benzylic positions substantially increases oxidative metabolic stability of drug-like molecules relative to unsubstituted benzyl thioethers [3]. The 4-CF₃-benzylthio group in the target compound thus offers predicted superior metabolic half-life compared to the 3-chlorobenzylthio group found in the Nox2 inhibitor analog (CAS 863453-05-8).

Metabolic stability CYP450 oxidation Trifluoromethyl effect

Nox2 Inhibition Potency vs. Off-Target Thiol Alkylation Risk: Structural Differentiation from VAS2870

VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine) inhibits Nox2-dependent ROS production with an IC₅₀ of ~2 μM in HL-60 cells, but its mechanism involves off-target thiol alkylation of cysteine residues in the ryanodine receptor (RyR1) and other proteins, independent of Nox inhibition [1]. The target compound replaces the benzoxazolylthio group with a 4-trifluoromethylbenzylthio group. The benzoxazole moiety in VAS2870 contains an electrophilic carbon susceptible to nucleophilic attack by protein thiols; the 4-CF₃-benzylthio group lacks this reactive heterocycle and is predicted to have reduced thiol alkylation potential based on the absence of a low-LUMO electrophilic center comparable to the benzoxazole C2 position [2]. While the target compound's direct Nox2 IC₅₀ has not been published, its structural divergence from VAS2870 at both the N3 and C7 positions suggests a distinct reactivity profile that may avoid the confounding off-target effects that complicate interpretation of VAS2870 experimental results.

NADPH oxidase inhibition Off-target reactivity Thiol alkylation

Prioritized Research and Industrial Application Scenarios for 3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1058231-80-3)


Fragment-Based Screening Library Enrichment: Low-MW Triazolo[4,5-d]pyrimidine Core with Favorable Ligand Efficiency

At MW 325.31, this compound meets the upper boundary of fragment-like chemical space (MW ≤ 350) and provides a pre-functionalized triazolo[4,5-d]pyrimidine core with the 4-CF₃-benzylthio pharmacophore already installed. Compared to the 3-ethyl analog (MW 339.34) or 3-benzyl derivatives (MW > 370), the target compound yields higher ligand efficiency scores when screened at equimolar concentrations. Procurement for fragment library expansion is justified where a balance between scaffold complexity (fused bicyclic heteroaromatic) and fragment-like physicochemical properties (XLogP 2.8, MW 325) is sought. The N3-methyl group provides a synthetic handle for further derivatization (e.g., N-dealkylation or N-oxide formation) not available with N3-aryl analogs .

Kinase Selectivity Profiling: A Distinct N3-Methyl Chemotype for GCN2, PERK, or Novel Kinase Target Deconvolution

The N3-methyl substitution represents the minimal steric footprint at this position, offering a binding mode at the kinase hinge region that is sterically and electronically distinct from the extensively patented N3-benzyl and N3-aryl triazolo[4,5-d]pyrimidine GCN2/PKR inhibitor series. Researchers pursuing novel kinase targets or seeking to escape existing IP space should prioritize this compound as a selectivity profiling probe, as screening data from N3-benzyl series do not predict the selectivity fingerprint of the N3-methyl analog. The 4-CF₃-benzylthio group additionally contributes a distinctive electron density distribution that may alter hydrogen-bonding patterns at the DFG motif or allosteric pocket compared to N3-benzyl/C7-benzoxazolylthio (VAS2870-type) ligands .

NADPH Oxidase Tool Compound Development: Reduced Off-Target Reactivity vs. VAS2870 for Cleaner Pharmacological Studies

VAS2870 remains the most widely used triazolo[4,5-d]pyrimidine Nox inhibitor, but its off-target thiol alkylation activity (documented at concentrations as low as 5 μM) has raised concerns about data reproducibility in redox biology. The target compound replaces the electrophilic benzoxazolylthio group with a 4-CF₃-benzylthio moiety that lacks the reactive C2 position of benzoxazole. While direct Nox inhibition potency data are not yet published for this specific compound, researchers seeking a structurally related but mechanistically cleaner Nox inhibitor probe should prioritize its evaluation in ROS production assays (e.g., PMA-stimulated HL-60 oxidative burst) with parallel thiol-reactivity controls, given the established SAR that 7-benzylthio substitution is compatible with Nox inhibition and the CF₃ group does not introduce electrophilic reactivity .

Metabolic Stability Optimization Studies: Benzylic CF₃-Shielded Scaffold for In Vivo Pharmacokinetic Profiling

The 4-CF₃ substitution on the benzylthio group provides a metabolically shielded benzylic position that is resistant to CYP450-mediated oxidation—a major clearance pathway for benzyl thioether-containing compounds. Comparative microsomal stability assays (human liver microsomes, NADPH-supplemented) are expected to demonstrate longer t₁/₂ for this compound vs. the 3-chlorobenzylthio analog (CAS 863453-05-8) and vs. non-halogenated benzylthio derivatives. Researchers conducting in vivo pharmacokinetic studies should select this compound over non-fluorinated benzylthio triazolo[4,5-d]pyrimidines when extended plasma exposure is required, based on the well-precedented metabolic shielding effect of para-CF₃ substitution on benzyl positions .

Quote Request

Request a Quote for 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.